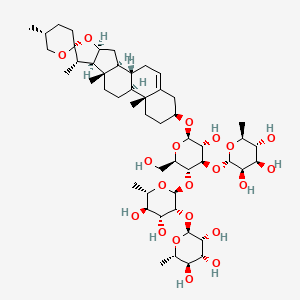
Polyphyllin E
Overview
Description
Polyphyllin E is a steroidal saponin that can be isolated from Paris polyphylla . It has synergistic anticancer effects .
Synthesis Analysis
RNA-Seq analysis reveals the important co-expressed genes associated with polyphyllin biosynthesis during the developmental stages of Paris polyphylla . The mechanisms underlying polyphyllin biosynthesis and regulation during plant development have not been fully elucidated . Tissue samples of P. polyphylla var. yunnanensis during the four dominant developmental stages were collected and investigated using high-performance liquid chromatography and RNA sequencing .
Molecular Structure Analysis
The molecular structure of Polyphyllin E is complex and involves multiple components. The molecular dissection of the pathway components revealed 137 candidate genes involved in the upstream pathway of polyphyllin backbone biosynthesis .
Chemical Reactions Analysis
Endophytic inoculation did not promote polyphyllin accumulation by enhancing the upstream terpene biosynthesis pathway, but probably by up-regulating the downstream CYP450 and UGT genes associated with polyphyllin biosynthesis . Enrichment analysis of DEGs revealed that endophyte inoculation promoted the chemical modification of downstream metabolites .
Scientific Research Applications
Anticancer Effects in Gastric Tumors : Polyphyllin E, in combination with other traditional Chinese medicine components, has shown to inhibit the activity of freshly-removed gastric tumor tissues. These effects include the reduction of mRNA expression levels of certain genes related to cancer progression (Yue et al., 2013).
Impact on Lung Cancer Cell Lines : Studies indicate that Polyphyllin E can induce endoplasmic reticulum stress and trigger mitochondrial apoptotic pathways in human non-small cell lung cancer cells (Siu et al., 2008).
Apoptosis and Differentiation in Leukemia Cells : Research demonstrates that Polyphyllin E can cause growth inhibitory effects, apoptosis, and differentiation in human erythroleukemia cell lines, particularly affecting mitochondrial pathways (Yang, Cai, & Meng, 2016).
Effect on Human Erythrocytes : Polyphyllin E has been found to cause hemolysis and apoptosis in human red blood cells, indicating its potential cytotoxicity and the underlying mechanisms of action (Gao et al., 2012).
Anti-cancer Properties in HepG2 Cells : In studies involving liver cancer cells (HepG2), Polyphyllin E has been shown to trigger cell cycle arrest and apoptosis, suggesting its potential as a therapeutic agent for liver cancer (Zeng et al., 2020).
Broad Spectrum Anti-tumor Effects : Polyphyllin E has been observed to have a wide range of anti-tumor effects, including cell cycle arrest, apoptosis induction, autophagy, anti-angiogenesis, and sensitization to chemotherapy (Tian et al., 2019).
Impact on Glioma Cells and Chemosensitivity : Studies suggest that Polyphyllin E can inhibit the proliferation and invasion of glioma cells and enhance sensitivity to chemotherapeutic agents (Zhao et al., 2020).
Effectiveness in Breast Cancer Treatment : Research has shown that Polyphyllin E inhibits the viability and induces apoptosis in breast cancer cell lines, suggesting its potential as a treatment option (Lee et al., 2005).
Inhibition of Osteosarcoma Cell Growth : Polyphyllin E has been found to induce apoptosis and autophagy in human osteosarcoma cells, highlighting its potential as a drug candidate for osteosarcoma treatment (Yuan et al., 2019).
Potential in Alzheimer's Disease Treatment : Intriguingly, Polyphyllin E has shown potential in treating Alzheimer's disease by modulating certain signaling pathways and reducing AD-like pathology in experimental models (Zhou et al., 2020).
Future Directions
Future research will focus on understanding the biosynthesis and accumulation of polyphyllins during plant development and elucidating the molecular mechanism underlying polyphyllin regulation and accumulation in P. polyphylla . Additionally, Polyphyllin E could inhibit proliferation of ovarian cancer cell migration and invasion by down-regulating the AKT/NF-κB pathway .
properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-47-41(61)43(69-45-39(59)36(56)33(53)22(3)63-45)42(31(18-52)67-47)68-48-44(38(58)35(55)24(5)65-48)70-46-40(60)37(57)34(54)23(4)64-46/h8,20-24,26-48,52-61H,9-19H2,1-7H3/t20-,21+,22+,23+,24+,26+,27-,28+,29+,30+,31-,32+,33+,34+,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45+,46+,47-,48+,49+,50+,51-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDRGXNPOLRBGD-XJADHDRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(C(O2)C)O)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1015.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



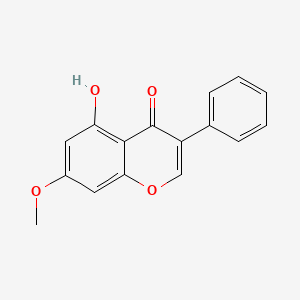
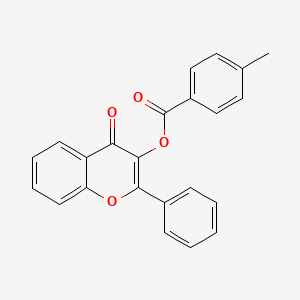
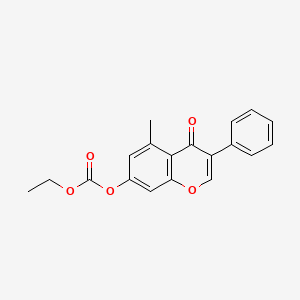

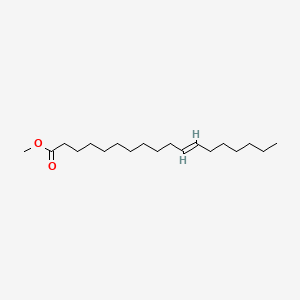
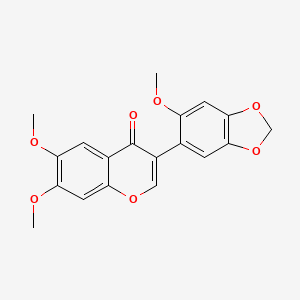
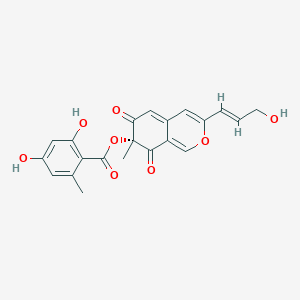
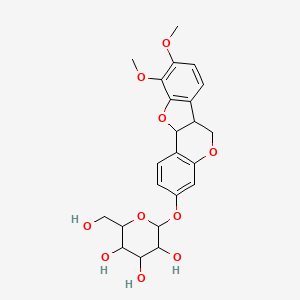
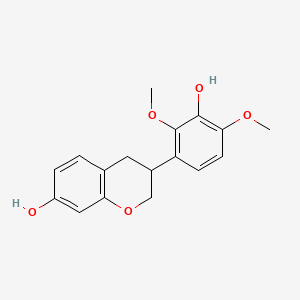
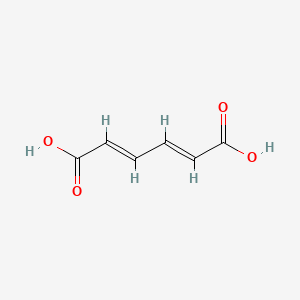
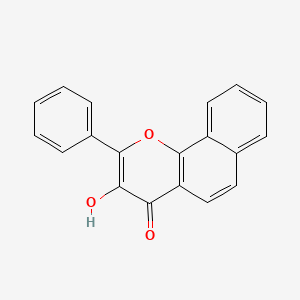
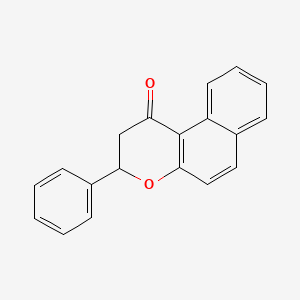
![2-Phenyl-2,3-dihydrobenzo[h]chromen-4-one](/img/structure/B600603.png)